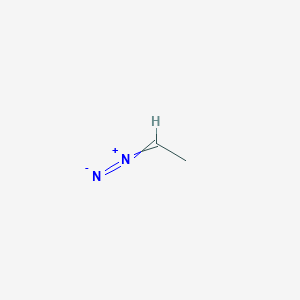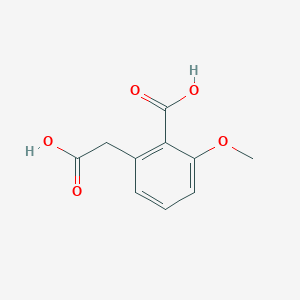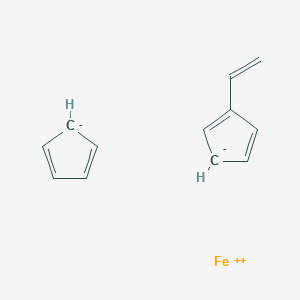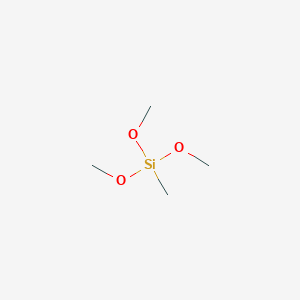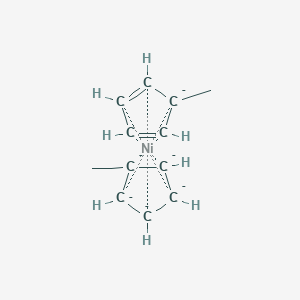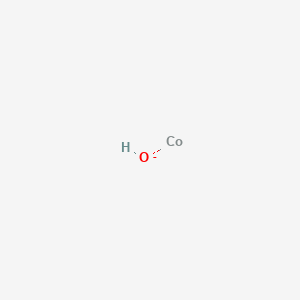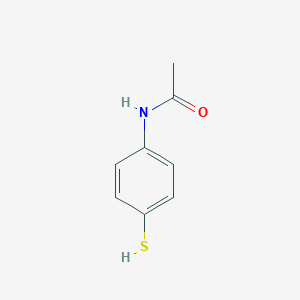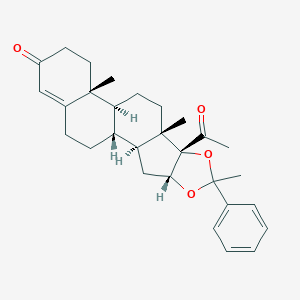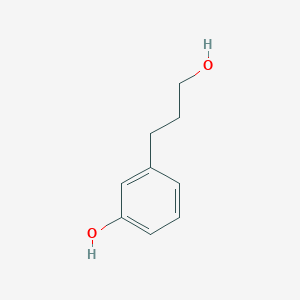
3-(3-Hydroxypropyl)phenol
Vue d'ensemble
Description
3-(3-Hydroxypropyl)phenol is a chemical compound known for its significance in various chemical and pharmaceutical applications. Although specific literature directly on this compound is limited, insights can be drawn from related studies on phenolic compounds and their derivatives.
Synthesis Analysis
The synthesis of phenolic compounds like 3-(3-Hydroxypropyl)phenol can be conducted through various methods. Asymmetric synthesis has been utilized for related compounds, indicating the potential for synthesizing stereoisomers of phenolic derivatives, as seen in the metabolic study of metoprolol, which may provide a foundational approach for synthesizing similar structures (Shetty & Nelson, 1988).
Molecular Structure Analysis
Studies on related compounds, such as Co(III) and Cu(II) complexes with alcohol and phenol-containing ligands, reveal insights into molecular structures that could be akin to 3-(3-Hydroxypropyl)phenol. These complexes show mononuclear structures with significant coordination geometry (Xie et al., 2005).
Chemical Reactions and Properties
Phenolic compounds undergo various chemical reactions, including hydroxylation, which is crucial for industrial synthesis. For instance, selective hydroxylation of benzene to phenol has been reported, highlighting methodologies potentially applicable to 3-(3-Hydroxypropyl)phenol (Shoji et al., 2013).
Physical Properties Analysis
The physical properties of phenolic compounds, such as stability and solubility, can be influenced by their molecular structure. Research on related compounds can provide insights into the expected physical properties of 3-(3-Hydroxypropyl)phenol.
Chemical Properties Analysis
The chemical properties, such as reactivity and functional group behavior, are essential for understanding the compound's applications. For example, the synthesis and characterization of phenolic compounds reveal properties that may relate to 3-(3-Hydroxypropyl)phenol, including their reactivity and potential applications in material science or as intermediates in organic synthesis (Kaya, Boz, & Kolcu, 2018).
Applications De Recherche Scientifique
Application 1: Synthesis of Polysubstituted Imidazolone Derivatives
- Summary of the Application : The compound “3-(3-Hydroxypropyl)phenol” can be used to synthesize polysubstituted imidazolone derivatives .
- Methods of Application : While the exact method of synthesis is not provided, it typically involves a series of organic reactions, including condensation and cyclization .
- Results or Outcomes : These imidazolone derivatives possess peroxisome proliferator-activated receptor (PPAR) agonist properties and can be used for the treatment of certain conditions related to lipid and glucose metabolism disorders, as well as hypertension .
Application 2: Synthesis of Indole Derivatives
- Summary of the Application : “3-(3-Hydroxypropyl)phenol” could potentially be used in the synthesis of indole derivatives .
- Methods of Application : The exact method of synthesis is not provided, but it typically involves a series of organic reactions .
- Results or Outcomes : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application 3: Drug Delivery Systems
- Summary of the Application : “3-(3-Hydroxypropyl)phenol” could potentially be used in the design of various types of drug delivery systems .
- Methods of Application : The compound could be used to build aqueous soluble inclusion complexes with various small and large drug molecules .
- Results or Outcomes : These molecules have a unique structural feature and categorized into hydrophobic, hydrophilic and ionic derivatives. They are used in the pharmaceutical field to improve the stability, solubility as well as bioavailability of drug molecules .
Application 4: Removal of Phenol from Aqueous Solutions
- Summary of the Application : “3-(3-Hydroxypropyl)phenol” could potentially be used in the removal of phenol from aqueous solutions .
- Methods of Application : The exact method of application is not provided, but it typically involves adsorption .
- Results or Outcomes : The dynamic adsorption behavior of phenol showed that the breakthrough time was longer at all operating conditions due to the relatively higher adsorption capacity .
Application 5: Synthesis of m-Aryloxy Phenols
- Summary of the Application : “3-(3-Hydroxypropyl)phenol” could potentially be used in the synthesis of m-aryloxy phenols .
- Methods of Application : The exact method of synthesis is not provided, but it typically involves a series of organic reactions .
- Results or Outcomes : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Application 6: Production of 3-Hydroxypropionic Acid
- Summary of the Application : “3-(3-Hydroxypropyl)phenol” could potentially be used in the production of 3-Hydroxypropionic acid (3-HP) from renewable substrates by metabolically engineered microorganisms .
- Methods of Application : The compound could be used as a substrate for the engineered microorganisms .
- Results or Outcomes : 3-HP is a platform chemical with a wide range of existing and potential applications, including the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic .
Safety And Hazards
Orientations Futures
Phenolic compounds, including 3-(3-Hydroxypropyl)phenol, have been used in the development of new antimicrobial molecules. Their antimicrobial activities can be significantly enhanced through functionalization . Furthermore, hydrogels based on phenolic compounds have shown promise in the treatment of oral and maxillofacial diseases .
Propriétés
IUPAC Name |
3-(3-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDIGAZKJXXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438466 | |
| Record name | 3-(3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropyl)phenol | |
CAS RN |
1424-74-4 | |
| Record name | 3-Hydroxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, 3-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


